
FAUC50
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FAUC50 is a covalent agonist of the beta-2 adrenoceptor. It has been used as a template to form covalent agonists for other receptors. The compound is known for its ability to form stable and conformationally homogeneous ligand-receptor complexes, which are crucial for structural studies of G protein-coupled receptors (GPCRs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
FAUC50 is synthesized through a series of chemical reactions that involve the formation of a disulfide bondThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route used in laboratory settings. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain a product suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
FAUC50 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups .
Aplicaciones Científicas De Investigación
FAUC50 has a wide range of scientific research applications, including:
Chemistry: It is used as a template for the development of covalent agonists for various receptors.
Biology: this compound is employed in studies involving GPCR activation and signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications in treating diseases related to GPCR dysfunction.
Mecanismo De Acción
FAUC50 exerts its effects by covalently binding to the beta-2 adrenoceptor through a disulfide bond. This binding stabilizes the receptor in its active conformation, allowing it to activate downstream signaling pathways. The molecular targets of this compound include the beta-2 adrenoceptor and other GPCRs, and the pathways involved are related to cellular signaling and receptor activation .
Comparación Con Compuestos Similares
FAUC50 is unique in its ability to form covalent bonds with receptors, which distinguishes it from other agonists that bind non-covalently. Similar compounds include:
BI-167107: A non-covalent agonist of the beta-2 adrenoceptor.
Carazolol: Another non-covalent agonist used in structural studies of GPCRs.
This compound’s covalent binding mode provides a more stable and long-lasting activation of the receptor, making it a valuable tool for structural and functional studies of GPCRs .
Propiedades
Número CAS |
1273593-86-4 |
|---|---|
Fórmula molecular |
C25H33N3O5S2 |
Peso molecular |
519.7 g/mol |
Nombre IUPAC |
5-[(1R)-2-[2-[4-[3-(2-aminoethyldisulfanyl)propoxy]-3-methoxyphenyl]ethylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C25H33N3O5S2/c1-32-23-15-17(3-7-22(23)33-12-2-13-34-35-14-10-26)9-11-27-16-21(30)18-4-6-20(29)25-19(18)5-8-24(31)28-25/h3-8,15,21,27,29-30H,2,9-14,16,26H2,1H3,(H,28,31)/t21-/m0/s1 |
Clave InChI |
MQROXSOVKCABJV-NRFANRHFSA-N |
SMILES |
O=C1NC2=C(C([C@@H](O)CNCCC3=CC=C(OCCCSSCCN)C(OC)=C3)=CC=C2O)C=C1 |
SMILES isomérico |
COC1=C(C=CC(=C1)CCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)OCCCSSCCN |
SMILES canónico |
COC1=C(C=CC(=C1)CCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)OCCCSSCCN |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
FAUC50; FAUC-50; FAUC 50; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


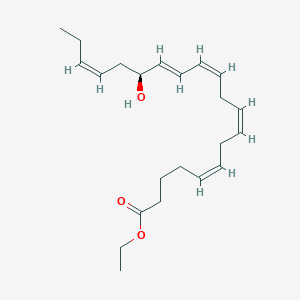
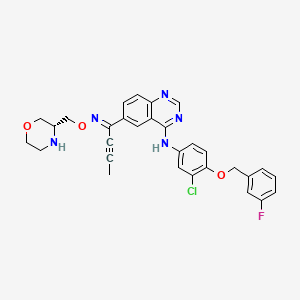
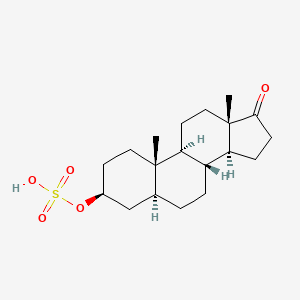

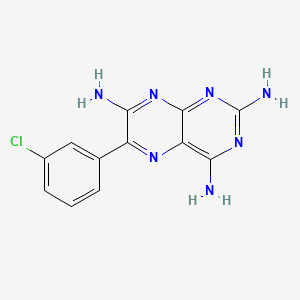

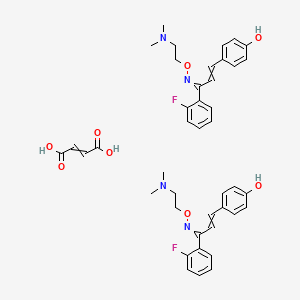
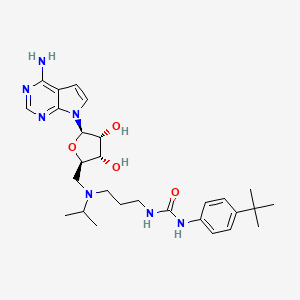
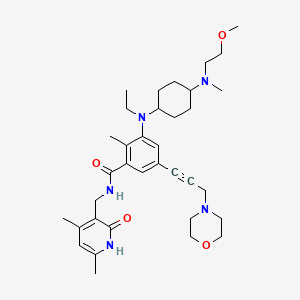
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B607353.png)

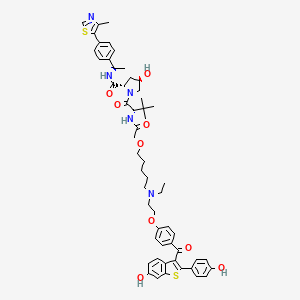
![2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B607361.png)
